molecular formula C15H16N2O2 B2904602 (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide CAS No. 2035000-82-7

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide

Cat. No.: B2904602
CAS No.: 2035000-82-7
M. Wt: 256.305
InChI Key: RCRGMNNWDYOLQE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic acrylamide derivative featuring a substituted isoxazole moiety and an ortho-tolyl group. Its structure comprises an acrylamide backbone with a 5-methylisoxazol-4-ylmethyl substituent at the nitrogen atom and an o-tolyl (2-methylphenyl) group at the β-position of the acrylamide (Figure 1).

Properties

IUPAC Name

(E)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)7-8-15(18)16-9-14-10-17-19-12(14)2/h3-8,10H,9H2,1-2H3,(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCRGMNNWDYOLQE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes existing research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

Its molecular structure features an isoxazole ring, which is known for its pharmacological properties, combined with an acrylamide moiety that enhances its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the isoxazole moiety exhibit significant anticancer properties. The cytotoxicity of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide was evaluated against various cancer cell lines using the MTT assay.

Cytotoxicity Results

The half-maximal cytotoxic concentration (CC50) values were determined for several cancer cell lines:

Cell LineCC50 (µM)
A549 (Lung adenocarcinoma)58.44
MCF7 (Breast adenocarcinoma)124.65
LoVo (Colon adenocarcinoma)171.81
HT29 (Colon adenocarcinoma)224.32

These results indicate that while the compound shows cytotoxic effects, it is less toxic to normal cells compared to traditional chemotherapeutics like cisplatin and 5-fluorouracil, which have CC50 values of approximately 47.17 µM and 381.16 µM respectively .

The pro-apoptotic activity of this compound was also assessed. It was found to induce apoptosis in cancer cells, with significant increases in apoptotic markers observed at concentrations of 5 µM and 10 µM when compared to control treatments with standard chemotherapeutics . This suggests that the compound may promote programmed cell death through intrinsic pathways.

Antimicrobial Activity

In addition to its anticancer properties, (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide has shown promising antimicrobial activity against various bacterial strains.

Antibacterial Efficacy

The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
E. coli25
S. aureus30
P. aeruginosa40

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria . The presence of the isoxazole ring is believed to enhance this activity by disrupting bacterial cell wall synthesis.

Case Studies

Case Study 1: Anticancer Activity
A study conducted on the effects of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide on A549 lung cancer cells showed a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptotic cells, confirming increased early and late apoptosis rates at higher concentrations .

Case Study 2: Antimicrobial Activity
In a separate investigation focusing on its antimicrobial properties, the compound was tested against clinical isolates of E. coli and S. aureus. The results indicated significant inhibition zones in disk diffusion assays, corroborating its potential as an antimicrobial agent .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide as an anticancer agent. The compound has shown pro-apoptotic activity in various cancer cell lines, indicating its ability to induce programmed cell death. For instance:

  • Case Study 1 : In vitro assays demonstrated that at a concentration of 10 μM, the compound induced apoptosis in cancer cells, comparable to established cytostatics like cisplatin and 5-fluorouracil .
  • Data Table 1: Apoptotic Induction
    | Compound | Concentration (μM) | Apoptosis Rate (%) | Reference |
    |----------|---------------------|---------------------|-----------|
    | (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide | 10 | 32.35 | |
    | Cisplatin | 10 | 32.35 | |
    | 5-Fluorouracil | 10 | 34.82 | |

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have reported its effectiveness against various bacterial strains, including resistant strains.

  • Case Study 2 : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion tests .

Polymer Chemistry

In material science, (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength.

  • Data Table 2: Polymer Properties
    | Polymer Type | Property Enhanced | Measurement Method |
    |--------------|-------------------|---------------------|
    | Acrylamide Copolymer | Thermal Stability | TGA Analysis |
    | Acrylamide Copolymer | Mechanical Strength | Tensile Testing |

Cosmetic Formulations

The compound's unique chemical structure allows it to be used in cosmetic formulations for skin care products. Its properties can enhance skin penetration and improve the efficacy of active ingredients.

Case Study in Cosmetic Formulation

A study investigated the use of (E)-N-((5-methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide in emulsion-based skin creams. Results indicated improved moisturizing effects and skin absorption compared to standard formulations .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Isoxazole and Acrylamide Moieties

Table 1: Key Structural Analogues

Compound Name Core Structure Substituents Key Features Reference
(E)-N-((5-Methylisoxazol-4-yl)methyl)-3-(o-tolyl)acrylamide Acrylamide - N: 5-methylisoxazol-4-ylmethyl
- β-C: o-tolyl
Compact isoxazole; steric hindrance from o-tolyl N/A
(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide Acrylamide - N: 2-hydroxy-2-(4-hydroxyphenyl)ethyl
- β-C: 4-hydroxyphenyl
Polar hydroxyl groups enhance solubility and H-bonding potential
(E)-N-(tetrahydro-2H-pyran-2-yl)oxy-3-(o-tolyl)acrylamide (9d) Acrylamide - N: complex cyclohexyl-allyl group
- β-C: o-tolyl
Bulky substituents; potential for lipophilic interactions
β-(5-Methyl-3-isoxazolylamido)-acrylic acid (5) Acrylic acid - Isoxazole linked via amide
- Carboxylic acid group
Acidic functionality; may influence bioavailability

Key Observations :

  • The target compound’s o-tolyl group introduces steric bulk compared to analogues with para-substituted phenyl groups (e.g., 4-hydroxyphenyl in ), which may affect binding to hydrophobic pockets in biological targets.
  • The 5-methylisoxazole moiety provides a rigid heterocyclic structure, contrasting with polar substituents like hydroxyls in or carboxylic acids in , which alter solubility and reactivity.

Key Observations :

  • The target compound’s synthesis likely faces challenges similar to 9d , where steric hindrance from the o-tolyl group and isoxazole may reduce yields.
  • Thiazolidinone derivatives achieve higher yields (up to 90%) via cyclocondensation, suggesting that simpler backbones favor efficiency.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Data

Compound Name Melting Point (°C) Spectral Data (Key Signals) Reference
Thiazolidinone derivative 9 186–187 $^1$H-NMR: δ 7.8–7.3 (aromatic), 4.2 (CH$2$), 2.5 (S-CH$3$)
Compound 15 Not reported $^1$H-NMR: δ 7.6–6.7 (aromatic), 4.1 (CH$_2$), 3.8 (OH)
Quinoline derivative 12a Not reported IR: 1650 cm$^{-1}$ (C=O), $^13$C-NMR: δ 170 (acrylamide carbonyl)
Target compound Not reported Expected IR: ~1650 cm$^{-1}$ (C=O); $^1$H-NMR: δ 7.2–6.8 (o-tolyl, isoxazole) N/A

Key Observations :

  • The o-tolyl group in the target compound would produce distinct $^1$H-NMR signals (e.g., methyl at δ ~2.3 and aromatic protons at δ 7.2–6.8).
  • Thiazolidinones show lower-field shifts for sulfur-containing groups, whereas hydroxylated analogues exhibit broad OH signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.